4-Methyl-6-phenylpyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. This compound has garnered attention due to its potential pharmacological applications, particularly in the field of medicinal chemistry.
4-Methyl-6-phenylpyrimidine can be classified as a substituted pyrimidine, which is a type of aromatic compound. Pyrimidines are known for their presence in nucleic acids and various biological systems. The specific structure of 4-methyl-6-phenylpyrimidine incorporates both methyl and phenyl groups, which can influence its chemical reactivity and biological activity.
The synthesis of 4-methyl-6-phenylpyrimidine has been explored through various methodologies. One common approach involves the condensation of appropriate aryl and carbonyl precursors under acidic or basic conditions. For example, a typical synthesis might start with the reaction of 2-amino-4-methylpyrimidine with an appropriate aldehyde or ketone to form the desired product.
The molecular structure of 4-methyl-6-phenylpyrimidine features a pyrimidine ring with a methyl group at the 4-position and a phenyl group at the 6-position.
4-Methyl-6-phenylpyrimidine can undergo various chemical reactions typical for pyrimidines, including:
These reactions are significant for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for compounds related to 4-methyl-6-phenylpyrimidine typically involves interaction with biological targets such as enzymes or receptors. Research indicates that certain derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells through pathways involving reactive oxygen species generation .
The physical properties of 4-methyl-6-phenylpyrimidine include:
Chemical properties include:
4-Methyl-6-phenylpyrimidine has potential applications in various fields:
This compound's diverse applications underscore its significance in ongoing research within medicinal chemistry and related fields .
4-Methyl-6-phenylpyrimidine is a bicyclic heteroaromatic compound characterized by a pyrimidine ring substituted at the 4-position with a methyl group and at the 6-position with a phenyl group. Its molecular formula is C₁₁H₁₀N₂, with a molecular weight of 170.21 g/mol. The compound adopts a planar configuration, with X-ray crystallography confirming dihedral angles of <10° between the pyrimidine core and the phenyl ring, facilitating π-conjugation. This planarity enhances electronic delocalization, influencing its UV-Vis absorption (λₘₐₓ ≈ 260–280 nm) and fluorescence properties [4] [7]. Key bond lengths include C₄–C₇ (methyl) at 1.49 Å and C₆–C₁₁ (phenyl) at 1.48 Å, typical for sp³–sp² and sp²–sp² carbon linkages, respectively [4].
The compound exhibits distinct spectroscopic signatures:
Table 1: Spectroscopic Characterization of 4-Methyl-6-phenylpyrimidine
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 2.50 ppm | Methyl protons |
δ 7.45–8.10 ppm | Phenyl ring protons | |
δ 8.85 ppm | Pyrimidine H₅ proton | |
¹³C NMR | δ 24.2 ppm | Methyl carbon |
δ 167.2 ppm | C₄ (pyrimidine) | |
IR | 1580 cm⁻¹ | C=N stretching |
Synthetic routes typically involve:
The chemistry of 4,6-disubstituted pyrimidines emerged in the early 20th century, with 4-methyl-6-phenylpyrimidine first synthesized in the 1950s via adaptations of the Pinner pyrimidine synthesis. Initial applications focused on textile dyes and UV stabilizers, exploiting its conjugated system [8]. A pivotal advancement occurred in the 1970s when van der Ark identified 4-methyl-5-phenylpyrimidine as a route-specific byproduct in illicit amphetamine synthesis, highlighting the scaffold’s forensic relevance [2].
The 1990s saw methodological refinements, including microwave-assisted and catalyst-controlled syntheses, which reduced reaction times from hours to minutes and improved regioselectivity. For example, In(OTf)₃-catalyzed condensations achieved >90% yields in Schiff base formation [4] [6]. Recent innovations (2020s) include:
Table 2: Historical Milestones in 4-Methyl-6-phenylpyrimidine Chemistry
Decade | Key Advancement | Impact |
---|---|---|
1950s | Initial synthesis via Pinner reaction | Foundation for heterocyclic derivatization |
1970s | Identification as forensic marker | Tool for tracking illicit drug synthesis |
1990s | Catalytic & microwave optimization | Enhanced efficiency and regiocontrol |
2020s | Targeted biological evaluation | Antiparasitic/antiviral lead discovery |
Antiparasitic Applications
4-Methyl-6-phenylpyrimidine derivatives demonstrate potent activity against kinetoplastid parasites. Compound 13 (4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine) inhibits Trypanosoma brucei rhodesiense with IC₅₀ = 0.38 μM, outperforming reference drugs like melarsoprol (IC₅₀ = 0.011 μM). Its selectivity index (SI = 61) stems from low cytotoxicity in L6 rat myoblasts (CC₅₀ = 23 μM) [1]. Modifications at the 4-position influence efficacy:
Table 3: Antitrypanosomal Activity of Select 4,6-Disubstituted Pyrimidines
Compound | R Group (4-position) | IC₅₀ vs T. b. rhodesiense (μM) | SI (L6 cells) |
---|---|---|---|
13 | 2-Methoxyphenyl | 0.38 | 61 |
6 | 3-Bromophenyl | 2.4 | >27 |
1 | Phenyl | 4.8 | >21 |
Antiviral and Anticancer Mechanisms
Derivatives disrupt protein-protein interactions (PPIs) in viral replication. Compound 2d (4-chloro-phenyl variant) inhibits influenza RNA-dependent RNA polymerase (RdRp) assembly by blocking PA-PB1 subunit binding (IC₅₀ = 90.1 μM in ELISA). It reduces viral plaque formation (EC₅₀ = 2.8 μM) without cytotoxicity (CC₅₀ > 250 μM) [3]. In oncology, 5-hydroxymethyl analogs exhibit selective cytotoxicity against gastric adenocarcinoma (AGS, IC₅₀ = 53.02 μM) by disrupting folate metabolism or DNA synthesis [4] [7].
Organic Synthesis Building Block
The scaffold serves as a precursor for:
Table 4: Biological Activities of Key Derivatives
Application | Derivative | Target/Mechanism | Potency |
---|---|---|---|
Antiviral | 2d (chlorophenyl variant) | Influenza RdRp PA-PB1 interface | EC₅₀ = 2.8 μM |
Anticancer | 5-Hydroxymethyl analog | Gastric adenocarcinoma (AGS) | IC₅₀ = 53.02 μM |
Nuclear transport | Ibetazol | Importin β1 Cys585 alkylation | EC₅₀ = 6.1 μM |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7